2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile
Overview
Description
2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety attached to a benzonitrile ring, making it a versatile molecule for various applications.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives, have been evaluated as potential inhibitors of carbonic anhydrase (ca) enzymes . Carbonic anhydrases are a group of enzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in various physiological functions .
Mode of Action
For instance, PAC-1, a compound with a similar 4-benzylpiperazin-1-yl structure, has been found to induce apoptosis in cancer cells by activating an “executioner” protein, procaspase-3 .
Biochemical Pathways
Compounds with similar structures have been shown to affect the carbonic anhydrase pathway . This pathway plays a crucial role in maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .
Result of Action
For instance, PAC-1 has been found to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile typically involves the reaction of 4-benzylpiperazine with 5-formylbenzonitrile under controlled conditions. One common method involves the use of reductive amination, where the aldehyde group of 5-formylbenzonitrile reacts with the amine group of 4-benzylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: 2-(4-Benzylpiperazin-1-yl)-5-carboxybenzonitrile.
Reduction: 2-(4-Benzylpiperazin-1-yl)-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in structure but with different functional groups, leading to varied applications.
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Another compound with a piperazine moiety, used as a carbonic anhydrase inhibitor.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-13-18-12-17(15-23)6-7-19(18)22-10-8-21(9-11-22)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKNBMIUPYNYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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